molecular formula C17H15N5O3 B2688090 N-(2-methoxypyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1421444-45-2

N-(2-methoxypyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No. B2688090
CAS RN: 1421444-45-2
M. Wt: 337.339
InChI Key: OUHOTECJINLBRE-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as MPMB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MPMB is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

N-(2-methoxypyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide and its derivatives have been synthesized through various chemical reactions, showcasing the compound's versatile nature for modifications and applications in different chemical environments. For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, highlighting the significance of structural analysis in understanding the properties and potential applications of such compounds (Richter et al., 2023). Moreover, the synthesis processes often explore the reactivity of the compound under different conditions, leading to the development of novel synthetic routes and methodologies.

Biological Activities and Applications

The biological activities of compounds structurally related to N-(2-methoxypyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide have been extensively studied, with several reports highlighting their potential as therapeutic agents. For example, compounds with similar structures have been evaluated for their antimicrobial properties, as reported by Hossan et al. (2012), who synthesized a series of pyrimidinones and oxazinones as antimicrobial agents (Hossan et al., 2012). Additionally, compounds with benzamide components have been explored for their neuroleptic activity, indicating the potential of such structures in developing new treatments for neurological disorders (Iwanami et al., 1981).

Furthermore, the selectivity and potency of compounds with similar structural motifs against specific biological targets have been a subject of interest. Hutchinson et al. (2003) described the in vitro and in vivo evaluation of a compound as an antagonist for a specific receptor, showcasing the drug development potential of these compounds (Hutchinson et al., 2003).

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-6-7-15(22-21-11)25-14-5-3-4-12(8-14)16(23)20-13-9-18-17(24-2)19-10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHOTECJINLBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxypyrimidin-5-YL)-3-[(6-methylpyridazin-3-YL)oxy]benzamide

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